![molecular formula C5H5[15N]5O B602651 Guanine-15N5 CAS No. 168566-53-8](/img/no-structure.png)

Guanine-15N5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

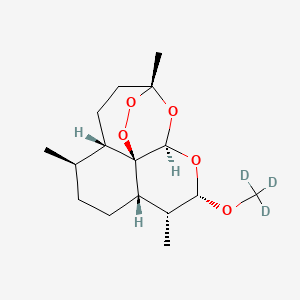

Guanine-15N5 is the 15N labeled Guanine . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . It is one of the fundamental components of nucleic acids (DNA and RNA) .

Synthesis Analysis

Guanine-15N5 is synthesized and used in research applications such as Biomolecular NMR and Genetic Therapy . A study on the synthesis of guanine derivatives involves a sequential multistep synthesis from heterocyclic guanine precursors .Molecular Structure Analysis

Guanine-15N5 has a molecular weight of 156.09 . It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .Chemical Reactions Analysis

Mechanisms for the deamination of guanine and its analogues have been investigated using B3LYP and G3MP2B3 . Cu (I) carbenes derived from α-diazocarbonyl compounds lead to selective alkylation of the O6 position in guanine .科学的研究の応用

Metal Ion Binding Studies

Research by Okamoto et al. (2003) demonstrated that 15N-labeled guanine in DNA interacts selectively with metal ions. This study provided insights into how guanine runs in DNA preferentially bind to certain metal ions, a finding significant for understanding DNA-metal ion interactions.

G-quadruplex Structural Analysis

A study by Vidláková et al. (2015) focused on G-quadruplexes in DNA oligonucleotides. They explored how the length of guanine stretches affects the structure and electrochemical behavior of these oligonucleotides, contributing to our understanding of G-quadruplexes in DNA.

Oxidation Studies

Ye et al. (2006) investigated the oxidation of guanine, highlighting the formation of specific oxidation products. This research is crucial for understanding oxidative DNA damage and its potential biological implications.

G-Protein Interaction Research

Research by Ridge et al. (2006) involved studies on G-proteins using 15N-labeled guanine nucleotide analogs. This work contributes to our understanding of guanine nucleotide exchange in biological signaling pathways.

Redox Potential Studies

The work of Pakiari et al. (2015) focused on altering the redox potential of guanine, which is pivotal for applications like DNA-based biosensors.

DNA Adduct Analysis

Chen et al. (2005) developed methods to analyze DNA adducts in urine using 15N5-labeled guanine derivatives. This research is essential for assessing exposure to carcinogens and understanding their health impacts.

DNA Structure Stability

The study by Abu-Ghazalah et al. (2010) on DNA frayed wires used guanine derivatives to understand the stability and structure of these unique DNA forms.

Photophysical Properties of Guanine Quadruplexes

Research by Changenet-Barret et al. (2015) and Spiegel et al. (2020) delved into the electronic excited states of guanine quadruplexes, important for understanding their biological role and potential applications.

Safety And Hazards

将来の方向性

特性

CAS番号 |

168566-53-8 |

|---|---|

製品名 |

Guanine-15N5 |

分子式 |

C5H5[15N]5O |

分子量 |

156.09 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

73-40-5 (unlabelled) |

同義語 |

2-Amino-1,9-dihydro-6H-purin-6-one-4,8-15N5; 2-Amino-6-hydroxy-1H-purine-15N5; 2-Amino-6-hydroxypurine-15N5; 2-Aminohypoxanthine-15N5; 9H-Guanine-15N5; 2-Amino-hypoxanthine-15N5 |

タグ |

Guanine Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)